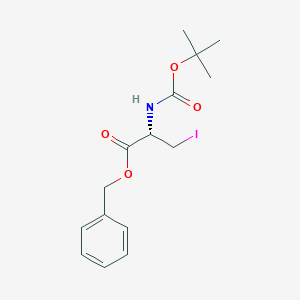

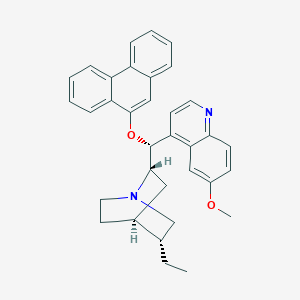

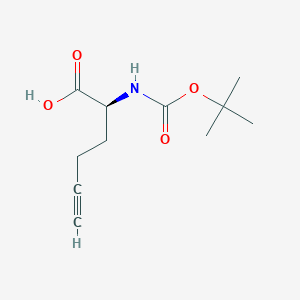

(S)-2-(Boc-amino)-5-hexynoic acid

説明

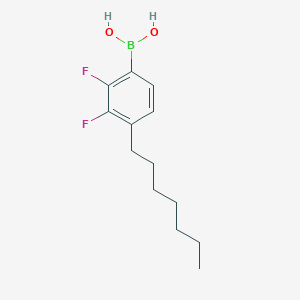

“(S)-2-(Boc-amino)-5-hexynoic acid” is a compound that involves the Boc (tert-butyloxycarbonyl) protective group. The Boc group is commonly used in peptide synthesis and is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A method for preparing unprotected NCA monomers in air and under moisture has been reported. This method employs epoxy compounds as ultra-fast scavengers of hydrogen chloride .Molecular Structure Analysis

The 3D structure of Boc-compounds has been determined by X-ray crystallography, and evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .科学的研究の応用

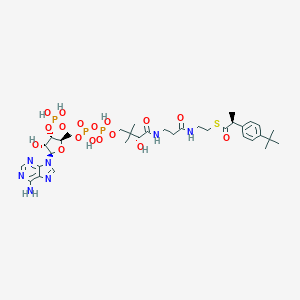

Detection of Nascent Protein Synthesis

Boc-L-homopropargylglycine is used as a non-radioactive alternative to traditional techniques like 35S methionine for detecting nascent protein synthesis. It is a sensitive and non-toxic method that allows for the visualization of newly synthesized proteins .

Pulse-Chase Labeling

This compound can be used in pulse-chase applications to visualize proteins synthesized in two sequential time periods. This technique is valuable for detecting changes in protein synthesis and evaluating the fate of proteins synthesized in different cellular compartments .

3. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) Boc-L-homopropargylglycine is utilized in BONCAT, where it is incorporated into the primary structure of proteins during the translation process without obvious cytotoxicity or alteration of the rate of protein synthesis or degradation .

Protein Synthesis Monitoring

It provides a non-radioactive alternative to analyze global protein synthesis in cell culture. Being cell-permeable, it is randomly incorporated instead of methionine during translation, which aids in monitoring protein synthesis .

Safety and Hazards

将来の方向性

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . Aqueous peptide synthesis methods which utilize water-dispersible Boc-amino acids nanoparticles have been reported . This could be a potential future direction for the use of “(S)-2-(Boc-amino)-5-hexynoic acid”.

作用機序

- Boc-L-homopropargylglycine is an amino acid analog of methionine that contains an alkyne moiety. It can be incorporated into newly synthesized proteins during active protein synthesis .

- The alkyne moiety allows for selective labeling using click chemistry. Researchers can introduce azide-functionalized probes or tags to specifically detect proteins containing Boc-L-homopropargylglycine .

Target of Action

Mode of Action

特性

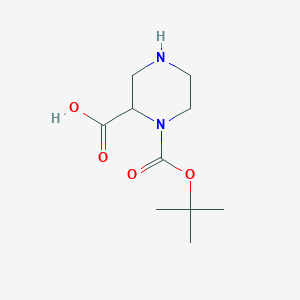

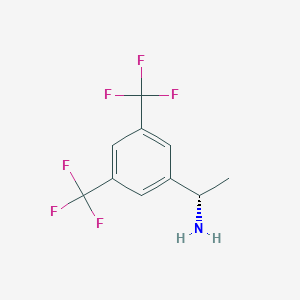

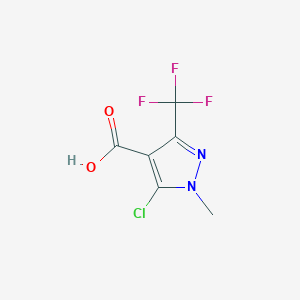

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIBCOGEUVKGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629141 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Boc-amino)-5-hexynoic acid | |

CAS RN |

208522-16-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(Boc-amino)-5-hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)